Product packaging for 4-Methyl-2-propyl-1,3-oxathiane(Cat. No.:CAS No. 1064678-08-5)

4-Methyl-2-propyl-1,3-oxathiane

Cat. No.: B15183841
CAS No.: 1064678-08-5
M. Wt: 160.28 g/mol
InChI Key: QFFMTTQDIZRKLJ-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-oxathiane (CAS 1064678-08-5) is a sulfur-containing heterocyclic compound of significant interest in analytical and flavor chemistry research. With the molecular formula C8H16OS and an average molecular mass of 160.28 g/mol , it is recognized for its distinctive organoleptic properties, often described as contributing green, tropical, fruity, and sulfurous notes . Its primary research value lies in its role as a key derivative in studying the stability and fate of potent varietal thiols in wines . It is formed through an acid-catalyzed reaction between the important aroma compound 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde, serving as a marker for reaction pathways that occur during wine aging . This mechanism provides a valuable model for researchers investigating the evolution of aroma profiles and the decline of 'tropical' notes in beverages over time. The compound exists as a mixture of stereoisomers, and chiral analysis of its cis- enantiomers, namely (2R,4S)-2-MPO and (2S,4R)-2-MPO, is an active area of study due to the potential for different sensory properties and its direct chiral relationship with the enantiomers of 3-SH . This compound is listed under FEMA 4677 and has documented usage levels across various food and beverage categories for research purposes . This product is intended for chemical analysis and laboratory R&D. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16OS B15183841 4-Methyl-2-propyl-1,3-oxathiane CAS No. 1064678-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1064678-08-5

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

4-methyl-2-propyl-1,3-oxathiane

InChI

InChI=1S/C8H16OS/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3

InChI Key

QFFMTTQDIZRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCCC(S1)C

density

0.939-0.942 (20°)

physical_description

Clear colourless to yellow liquid;  Sweet onion to garlic aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Advanced Synthetic Methodologies for the Construction of 4 Methyl 2 Propyl 1,3 Oxathiane and Its Analogues

Strategic Retrosynthetic Analysis of the 4-Methyl-2-propyl-1,3-oxathiane Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com The core structure of this compound is a six-membered ring containing an oxygen and a sulfur atom at the 1 and 3 positions, respectively.

A primary retrosynthetic disconnection for the 1,3-oxathiane (B1222684) ring involves breaking the two C-O and C-S bonds associated with the C2 carbon, which functions as an acetal. This approach leads to two key synthons: a d² synthon corresponding to an aldehyde and an a¹ synthon derived from a γ-mercaptoalcohol.

For the specific target, This compound , this analysis points to two primary precursors:

Butyraldehyde (B50154) (butanal): This provides the propyl group at the C2 position.

4-Mercapto-2-butanol: This bifunctional molecule provides the four-carbon backbone of the ring, including the methyl group at C4, as well as the requisite thiol and hydroxyl functionalities for ring closure.

Further disconnection of 4-mercapto-2-butanol would lead to simpler starting materials, but the condensation of a γ-thioalcohol with an aldehyde represents the most direct and common synthetic strategy. semanticscholar.org

Classical and Modern Ring-Closure Reactions for 1,3-Oxathiane Formation

The formation of the 1,3-oxathiane ring is typically achieved through cyclization reactions that form the key C-O and C-S bonds.

Thiol-Aldehyde Condensations and Variants

The most prevalent and classical method for synthesizing 1,3-oxathianes is the acid-catalyzed condensation of a γ-mercaptoalcohol with an aldehyde or ketone. semanticscholar.org This reaction proceeds via the formation of a hemithioacetal intermediate, followed by intramolecular cyclization and dehydration to yield the final 1,3-oxathiane.

The reaction conditions can be optimized by the choice of catalyst and solvent. semanticscholar.org Common catalysts include Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid, as well as Lewis acids. semanticscholar.orgorganic-chemistry.orgacs.org The removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the product and is often accomplished by azeotropic distillation with solvents like benzene (B151609) or dichloromethane. semanticscholar.org A patent describes the synthesis of various 2,4-disubstituted-1,3-oxathiane analogues, including 4-methyl-2-(2-methylpropyl)-1,3-oxathiane and 2-butyl-4-methyl-1,3-oxathiane, through the cyclization of 3-mercapto-1-butanol with the corresponding aldehydes. google.com

Catalyst TypeExampleSolventConditionsOutcomeReference
Brønsted Acidp-Toluenesulfonic acid (PTSA)BenzeneReflux, azeotropic removal of waterEffective for various aldehydes and ketones semanticscholar.org
Brønsted AcidSulfuric AcidWaterRoom TemperatureHigh yields (85-92%) for certain substrates semanticscholar.org
Lewis AcidBF3:OEt2CH2Cl20 °CUsed for condensation with myrtenal-derived hydroxythiol acs.org
Solid-supported AcidPerchloric acid on silica (B1680970) gel (HClO4-SiO2)Solvent-freeRoom TemperatureEfficient and reusable catalyst system organic-chemistry.org

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

Cycloaddition reactions offer an alternative and powerful route for the construction of heterocyclic rings. The Hetero-Diels-Alder reaction, a variant of the famed Diels-Alder reaction, involves a diene reacting with a heterodienophile (containing a C=O, C=S, or C=N bond) to form a six-membered heterocycle. organic-chemistry.orglibretexts.org

In the context of 1,3-oxathiane synthesis, a [4+2] cycloaddition could theoretically be employed. This would involve a heterodienophile containing a C=S bond (a thioaldehyde or thioketone) reacting with a diene containing an oxygen atom, or conversely, a C=O containing dienophile reacting with a sulfur-containing diene. Due to the electron-deficient nature of many heterodienes, these reactions often proceed via an inverse-electron demand mechanism, requiring an electron-rich dienophile. nih.gov While a powerful tool for constructing six-membered heterocycles like 1,2-oxazines and dihydropyrans, the direct application of Hetero-Diels-Alder reactions for the specific synthesis of the 1,3-oxathiane skeleton is less commonly reported than condensation methods. researchgate.netfrontiersin.orgyoutube.com More often, cycloaddition chemistry is used to generate precursors which are then converted to the desired heterocycle. nih.gov

Stereoselective and Enantioselective Synthesis of Chiral this compound Isomers

The this compound molecule possesses two stereocenters at the C2 and C4 positions, meaning it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). The synthesis of specific, single isomers is of great importance, as different isomers can have distinct properties. For instance, the (+)-cis isomer of a related compound, 2-methyl-4-propyl-1,3-oxathiane (B1203451), is a key component of passion fruit aroma, while the (-)-cis isomer has a different, less desirable scent profile. thegoodscentscompany.com

Chiral Auxiliary-Mediated Approaches

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. williams.edu This involves temporarily incorporating a chiral molecule into one of the starting materials. This auxiliary group directs the stereochemical outcome of a subsequent reaction, in this case, the ring-closure. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. williams.eduyoutube.com

In the synthesis of chiral 1,3-oxathianes, a chiral γ-mercaptoalcohol can be used as the auxiliary. For example, chiral 1,3-oxathianes derived from natural products like myrtenal (B1677600) have been synthesized and used to control diastereoselective reactions. acs.orgacs.org Another approach involves using well-established auxiliaries, like the Evans oxazolidinone system, to introduce chirality into one of the fragments before cyclization. williams.edu For instance, an acylated oxazolidinone can be alkylated with high diastereoselectivity, and subsequent transformations could lead to a chiral aldehyde or mercaptoalcohol precursor for the oxathiane synthesis. williams.edu

Auxiliary TypeGeneral ApproachKey FeatureReference
Myrtenal-derived hydroxythiolCondensation with an aldehyde to form a chiral oxathiane.The rigid, chiral backbone of the myrtenal moiety directs subsequent reactions. acs.orgacs.org
Evans OxazolidinoneDiastereoselective alkylation of an N-acyl oxazolidinone.Highly predictable and efficient control of stereochemistry. The auxiliary is cleaved afterwards. williams.edu
(S)-(phenylthiomethyl)benzyl etherUsed in solid-phase synthesis to install 1,2-cis-glycosides.Acts as a participating group to control anomeric selectivity. nih.gov

Asymmetric Catalysis in 1,3-Oxathiane Cyclization

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. nih.gov This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the formation of 1,3-oxathianes, a chiral catalyst could be used to control the stereochemistry of the cyclization step. This could involve a chiral Brønsted acid or a chiral Lewis acid catalyst that coordinates to the aldehyde and the mercaptoalcohol, orchestrating a stereoselective ring closure. While the development of catalytic asymmetric methods for many reaction types is well-advanced, specific examples focusing on the cyclization to form this compound are not extensively detailed in the provided search results. However, the principles of asymmetric catalysis are widely applied to similar transformations. For example, Rh(II)-catalyzed asymmetric three-component reactions have been developed to access chiral 1,3-dioxoles, which share structural similarities with oxathianes, through a cascade involving a metal-bound carbonyl ylide. nih.gov Similarly, gold-catalyzed cyclization of allene (B1206475) amides has been shown to produce six-membered 1,3-oxazines. nih.gov These examples highlight the potential for developing analogous catalytic systems for the asymmetric synthesis of 1,3-oxathianes.

Chemoenzymatic and Biocatalytic Routes

The demand for natural and enantiomerically pure flavor and fragrance compounds has driven the development of chemoenzymatic and biocatalytic synthetic methods. rsc.orgwindows.net These approaches offer high selectivity under mild conditions, aligning with the principles of green chemistry. rsc.orgbohrium.com While direct enzymatic synthesis of this compound is not extensively documented in the literature, the strategies employed for related molecules, particularly those involving lipases, provide a clear blueprint for potential biocatalytic routes.

Lipases are widely used biocatalysts for the synthesis of flavor esters and can be employed in non-aqueous media to catalyze reactions like transesterification. nih.govnih.gov For the synthesis of oxathianes, a potential biocatalytic approach would involve the lipase-catalyzed condensation of a 1,3-mercaptoalcohol with an aldehyde. Enzymes, particularly lipases from sources like Candida antarctica (e.g., Novozym 435), are known for their catalytic promiscuity and have been used in the formation of C-P and C-S bonds, suggesting their potential applicability in thioacetalization reactions. nih.gov The regioselectivity of lipases could be harnessed to achieve specific substitutions on the oxathiane ring. nih.gov

A significant advancement in the selective synthesis of this compound is the enantioselective synthesis of the (+)-cis isomer, which is primarily responsible for the desired tropical fruit aroma. acs.orgnih.gov This chemo-catalytic method utilizes a proline-derived organocatalyst to mediate the asymmetric conjugate addition of a thiol to trans-2-hexenal (B146799). acs.org This sequence allows for the preparation of the key precursor, (R)-3-mercaptohexan-1-ol, with high enantiomeric excess. The subsequent acid-catalyzed cyclization with an acetaldehyde (B116499) equivalent yields the target (+)-cis-2-methyl-4-propyl-1,3-oxathiane. This organocatalytic approach exemplifies a chemo-selective route that provides access to the specific, high-value stereoisomer of this fragrance compound.

Table 1: Comparison of Catalytic Methods for Synthesis of Chiral Precursors

Catalyst TypeReactionAdvantagesExample Reference
Biocatalyst (Lipase) Kinetic resolution via transesterificationHigh enantioselectivity, mild conditions, "natural" label. windows.netbohrium.comSerra et al. (2005) bohrium.com
Organocatalyst (Proline-derivative) Asymmetric conjugate additionHigh enantiomeric excess, direct formation of key chiral intermediate.Scafato et al. (2009) acs.org

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netpreprints.org This approach is prized for its atom economy, reduction of waste, and operational simplicity. While MCRs are widely used for the synthesis of various nitrogen- and oxygen-containing heterocycles, their application for the direct construction of the this compound scaffold from three or more components is not prominently featured in the literature. rsc.orgwindows.netchemistryforsustainability.org

However, related sulfur-containing heterocycles have been synthesized using MCRs. For instance, functionalized 1,4-oxathiane-3-thiones have been prepared via a one-pot, three-component reaction of nitromethane, carbon disulfide, and oxiranes under microwave irradiation in water. preprints.org Similarly, other sulfur-mediated MCRs have been developed for the synthesis of thioamides, showcasing the utility of elemental sulfur in building complex molecules in a single step. youtube.com

The most common and industrially relevant synthesis of this compound and its analogues is a two-component condensation reaction. This involves the acid-catalyzed reaction of a 1,3-mercaptoalcohol with an aldehyde or ketone. nih.govrsc.org Specifically, this compound is prepared by reacting 3-mercapto-1-butanol with butyraldehyde. While technically a two-component reaction, its efficiency and one-pot nature align with the convergent spirit of MCRs.

Table 2: Synthesis of 2,4-Disubstituted-1,3-Oxathianes via Two-Component Condensation

R1 Group (at C2)Aldehyde ReactantProductReference
PropylButyraldehydeThis compound nih.gov
EthylPropionaldehyde2-Ethyl-4-methyl-1,3-oxathiane nih.gov
ButylValeraldehyde2-Butyl-4-methyl-1,3-oxathiane nih.gov
2-Methylpropyl3-Methyl-butyraldehyde4-Methyl-2-(2-methylpropyl)-1,3-oxathiane nih.gov

This highlights an opportunity for future research to develop a true three-component reaction for this valuable scaffold, potentially by combining an aldehyde, a sulfur source, and a C4 building block in a novel catalytic system.

Green Chemistry Principles in this compound Synthesis: Solvent-Free and Catalyst-Free Methods

Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. organic-chemistry.orgnih.gov The synthesis of this compound can be significantly improved by incorporating these principles, particularly through solvent-free and catalyst-free approaches.

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, and often, faster reaction times and higher yields. bohrium.comorganic-chemistry.org The synthesis of various heterocyclic compounds, including those containing sulfur, has been successfully demonstrated under solvent-free conditions, often facilitated by mechanochemistry (grinding), microwave irradiation, or thermal heating. bohrium.comorganic-chemistry.org For example, the thioacetalization of aldehydes and ketones has been achieved in excellent yields using a catalytic amount of tungstophosphoric acid in the absence of a solvent. nih.gov

Furthermore, catalyst-free methods represent an ideal green synthetic route, as they eliminate the need for potentially toxic and expensive catalysts and simplify product purification. acs.org Catalyst-free synthesis of heterocycles like 3,1-benzoxathiin-4-ones and 4H-1,3,4-oxadiazines has been reported, proceeding efficiently under an open-air atmosphere or simply in water. perfumerflavorist.combookpi.org These precedents strongly suggest that the condensation of 3-mercapto-1-butanol and butyraldehyde could be optimized to proceed under solvent-free and potentially catalyst-free conditions, for instance by using microwave heating to drive the reaction to completion.

Table 3: Green Chemistry Approaches in Heterocycle Synthesis

Green ApproachMethodologyAdvantagesApplicability to Oxathiane Synthesis
Solvent-Free Mechanochemistry, Microwave, ThermalReduced waste, cost-effective, high efficiency. bohrium.comorganic-chemistry.orgDirect condensation of mercaptoalcohol and aldehyde without solvent.
Catalyst-Free Thermal heating, reaction in waterSimplified purification, avoids toxic catalysts, lower cost. perfumerflavorist.combookpi.orgHigh-temperature condensation or using water as a green solvent.
Green Catalysis Use of reusable solid acids (e.g., H3PW12O40)Catalyst can be recovered and reused, minimizing waste. nih.govReplacing traditional acid catalysts with recyclable alternatives.

Emerging Synthetic Strategies and Future Perspectives in Oxathiane Chemistry

The field of heterocyclic chemistry is continuously evolving, with new strategies emerging that promise greater efficiency, sustainability, and access to novel molecular architectures. nih.govtdx.cat The future of oxathiane chemistry, including the synthesis of compounds like this compound, will likely be shaped by these broader trends.

One major trend is the development of novel catalytic systems. This includes photoredox catalysis, which uses visible light to drive chemical reactions, offering a green and powerful tool for forming complex bonds under mild conditions. youtube.com The development of new solid acid catalysts that are more robust and resistant to deactivation could also enhance the efficiency of oxathiane synthesis. chemicalsolutions.in

The integration of artificial intelligence (AI) and machine learning in chemical synthesis is another exciting frontier. perfumerflavorist.com Generative AI models are being developed to predict novel flavor and fragrance formulations based on descriptive language, potentially accelerating the discovery of new oxathiane-based aroma compounds. perfumerflavorist.com This technology could guide synthetic efforts by identifying promising new target structures.

Furthermore, the drive for sustainability will continue to push innovation. nih.gov This includes shifting from petrochemical feedstocks to renewable, bio-based starting materials. nih.gov For oxathiane synthesis, this could mean developing routes from bio-derived aldehydes and mercaptans. The concept of creating sequence-defined polymers using heterocyclic building blocks is also an emerging area that could find future applications. acs.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Methyl 2 Propyl 1,3 Oxathiane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and most fundamental layer of structural information. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct resonance. The chemical shifts of the carbon atoms in the oxathiane ring are particularly diagnostic of their position relative to the heteroatoms.

Due to the limited availability of experimentally acquired spectra in public databases, predicted NMR data is often utilized for preliminary analysis. The following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 4-methyl-2-propyl-1,3-oxathiane. These predictions are based on computational algorithms that model the magnetic environment of each nucleus.

Interactive Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H-24.8 - 5.2Triplet6.5 - 7.5
H-43.8 - 4.2Multiplet-
H-5eq2.9 - 3.2Multiplet-
H-5ax2.6 - 2.9Multiplet-
H-6eq4.2 - 4.5Multiplet-
H-6ax3.7 - 4.0Multiplet-
CH₃ (at C4)1.1 - 1.4Doublet6.0 - 7.0
CH₂ (propyl)1.4 - 1.7Multiplet-
CH₂ (propyl)1.3 - 1.6Sextet7.0 - 8.0
CH₃ (propyl)0.8 - 1.0Triplet7.0 - 8.0

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-280 - 85
C-470 - 75
C-535 - 40
C-665 - 70
CH₃ (at C4)20 - 25
CH₂ (propyl at C2)38 - 43
CH₂ (propyl)18 - 23
CH₃ (propyl)13 - 16

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for resolving spectral overlap and establishing unambiguous correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of through-bond connectivities. For this compound, COSY would confirm the spin systems of the propyl group and the protons on the oxathiane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is instrumental in assigning the proton and carbon signals of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton by connecting fragments identified from COSY and HSQC. For instance, an HMBC correlation between the protons of the propyl group at C-2 and the C-2 carbon would confirm the position of the propyl substituent.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing vital information about the stereochemistry and conformation of the molecule. For this compound, NOESY/ROESY would be essential to determine the relative stereochemistry of the methyl and propyl substituents (i.e., whether they are cis or trans to each other).

Advanced NMR (e.g., DOSY, Solid-State NMR) for Solution and Solid-State Characterization

While standard 1D and 2D NMR techniques provide a wealth of structural information, advanced methods can offer further insights.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different components in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all signals aligned, confirming the presence of a single species.

Solid-State NMR (ssNMR): ssNMR provides information about the structure and dynamics of molecules in the solid state. This can be particularly useful for studying polymorphism and for comparing the solid-state conformation to that observed in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Mechanisms

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the C-S and C-O bonds, as well as the loss of the alkyl substituents.

Chemical Ionization (CI-MS): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Isotopic Analysis

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique particularly suited for polar molecules and is often coupled with liquid chromatography. While this compound has limited polarity, it can be analyzed by ESI, typically observing the [M+H]⁺ or other adduct ions. The high mass accuracy of ESI-HRMS allows for the confident determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the [M+H]⁺ ion) is selected and then fragmented to provide further structural information. This technique can be used to probe the connectivity of the molecule by observing the daughter ions produced from the fragmentation of the parent ion.

Interactive Table: Predicted Major Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Predicted FragmentFragmentation Pathway
160[C₈H₁₆OS]⁺˙Molecular Ion
117[C₆H₁₃S]⁺Loss of CH₃CHO
103[C₅H₁₁S]⁺Loss of C₃H₅O
87[C₄H₇S]⁺Cleavage of the propyl group and ring fragmentation
75[C₃H₇S]⁺Propylthio cation
59[C₂H₃S]⁺Thioacetyl cation
43[C₃H₇]⁺Propyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

An analysis of the Fourier-transform infrared (FTIR) spectrum of a mixture of cis and trans isomers of 2-methyl-4-propyl-1,3-oxathiane (B1203451) reveals key vibrational frequencies. The spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹, typical for aliphatic compounds. The presence of the C-O-C ether linkage and the C-S-C thioether linkage within the oxathiane ring gives rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Key Infrared (IR) Absorption Bands for 2-Methyl-4-propyl-1,3-oxathiane

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
2958 Strong C-H asymmetric stretching
2929 Strong C-H asymmetric stretching
2871 Medium C-H symmetric stretching
1465 Medium C-H bending
1378 Medium C-H bending
1103 Medium C-O stretching
1041 Medium C-O stretching
979 Medium CH₃ rock
668 Weak C-S stretching

Data sourced from a publicly available FTIR spectrum of 2-methyl-4-propyl-1,3-oxathiane (mixture of isomers). The assignments are based on typical group frequencies.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis in the Solid State

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. However, to date, there are no published X-ray crystal structures for this compound in the scientific literature.

The determination of the crystal structure would be invaluable for unequivocally establishing the absolute configuration of its chiral centers and for characterizing the preferred conformation of the 1,3-oxathiane (B1222684) ring in the solid state. Such data would reveal the precise spatial arrangement of the methyl and propyl substituents and the puckering of the six-membered ring.

Chiroptical Spectroscopy (CD/ORD) for the Determination of Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. Given that this compound possesses chiral centers, these techniques could be employed to distinguish between its enantiomers.

The synthesis of the (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been reported, indicating the existence of chiral isomers. nih.gov However, a comprehensive chiroptical analysis of this compound, including its CD or ORD spectra, is not currently available in the scientific literature. Such an analysis would be crucial for correlating the chiroptical response to the absolute stereochemistry of the molecule.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques are indispensable for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as food and beverages.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of this compound, particularly in the context of flavor and aroma profiling. In GC-MS, the sample is first separated based on the volatility and polarity of its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for identification.

Research has demonstrated the use of GC-MS for the identification and quantification of cis-2-methyl-4-propyl-1,3-oxathiane in wine. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure.

While GC-MS is well-suited for the analysis of this volatile compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer an alternative or complementary approach, particularly for less volatile derivatives or for analyses where derivatization is not desirable. At present, specific LC-MS/MS methods dedicated to the analysis of this compound are not extensively documented in the literature.

Table 2: GC-MS Data for the Identification of this compound

Analytical Parameter Value/Description
Retention Index Varies with the GC column and conditions used.
Key Mass-to-Charge Ratios (m/z) in EI-MS
160 Molecular ion (M⁺)
117 [M - C₃H₇]⁺
101 [M - C₃H₇ - CH₄]⁺
87 [C₄H₇S]⁺
75 [C₃H₇S]⁺
55 [C₄H₇]⁺
43 [C₃H₇]⁺

Fragmentation patterns are predicted based on the principles of mass spectrometry and available data for similar compounds.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 Propyl 1,3 Oxathiane

Electrophilic and Nucleophilic Reactions at the 1,3-Oxathiane (B1222684) Ring System

The 1,3-oxathiane ring system is characterized by the presence of two heteroatoms, oxygen and sulfur, which influence its reactivity towards electrophiles and nucleophiles. The sulfur atom, being less electronegative and more polarizable than oxygen, can act as a nucleophilic center. For instance, the formation of 1,3-oxathianes often involves the reaction of a γ-thioalcohol with an aldehyde or ketone, where the thiol group acts as the nucleophile. semanticscholar.org

Conversely, the carbon atom at the 2-position (C2), situated between the oxygen and sulfur atoms, is electrophilic. This is exemplified by the reaction of 1,3-oxathienyl-lithium with halides, which results in the formation of 2-alkyl-1,3-oxathianes. rsc.org In this reaction, the lithiated C2 acts as a nucleophile, attacking the electrophilic halide.

Nucleophilic substitution reactions at the C2 position are fundamental to the chemistry of 1,3-oxathianes. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of a leaving group. pressbooks.pub The rate of these reactions can vary depending on the substrate and the nucleophile, following either first-order or second-order kinetics. pressbooks.pub For instance, powerful nucleophiles like organolithium reagents can open the less strained four-membered oxetane (B1205548) ring, suggesting that the even less strained 1,3-oxathiane ring would require potent nucleophiles for such reactions to occur. youtube.com

Ring-Opening and Ring-Contraction/Expansion Reactions of the 4-Methyl-2-propyl-1,3-oxathiane Core

The 1,3-oxathiane ring can undergo ring-opening reactions under specific conditions. For example, treatment of 1,3-oxathianes with Raney nickel can lead to the corresponding ketone, although this process is often accompanied by desulfurization by-products and may result in low yields. semanticscholar.org More drastic conditions, such as hydrolysis with mineral acids, are also required to open the ring and yield the ketone. semanticscholar.org A more efficient method for the deprotection of 1,3-oxathianes to their corresponding carbonyl compounds involves the use of N-chlorosuccinimide and silver nitrate. semanticscholar.org

Ring-expansion and ring-contraction reactions are important transformations in heterocyclic chemistry. wikipedia.orgchemistrysteps.com While specific studies on this compound are not extensively detailed in the provided results, general principles suggest that such reactions are plausible. For instance, ring expansion of 1,3-oxathiolanes to 1,4-oxathianes has been reported. mdpi.comresearchgate.net These reactions often proceed through intermediates that can facilitate the insertion or excision of atoms from the ring. wikipedia.orgetsu.edu Cationic rearrangements, in particular, can lead to ring contraction, driven by the formation of a more stable carbocation. wikipedia.orgyoutube.com

Oxidation, Reduction, and Desulfurization Pathways

The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation. Oxidation of sulfides is a common transformation in organic chemistry. For instance, the oxidation of 1,4-oxathiane-2-one with OXONE® leads to the formation of methyl (2-hydroxyethyl)sulfonylacetate. londonmet.ac.uk This suggests that the sulfur in this compound could be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions.

Reduction of the 1,3-oxathiane ring can also be achieved. The use of borane (B79455) dimethyl sulfide (B99878) in conjunction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can reduce and open the 1,3-oxathiane ring to the corresponding sulfide. semanticscholar.org

Desulfurization is a key reaction pathway for 1,3-oxathianes, often leading to the formation of the parent carbonyl compound. As mentioned earlier, treatment with Raney nickel can cause desulfurization, though it may be accompanied by side reactions. semanticscholar.org

Reactivity of the Alkyl and Methyl Substituents: Functionalization and Transformation

The alkyl (propyl) and methyl substituents on the this compound ring can undergo various functionalization and transformation reactions, typical of alkane chemistry. However, the provided search results focus more on the synthesis and reactivity of the heterocyclic core rather than the modification of the side chains. The synthesis of this compound involves the reaction of 3-mercaptohexanol with acetaldehyde (B116499), where the propyl and methyl groups are introduced as part of the starting materials. chemicalbook.com Further transformations of these alkyl groups would likely involve standard free-radical or oxidative C-H activation methods, though specific examples for this compound are not detailed.

Acid- and Base-Catalyzed Transformations of this compound

Acid-catalyzed reactions are central to both the formation and hydrolysis of 1,3-oxathianes. The direct condensation of aldehydes and ketones with γ-thioalcohols to form 1,3-oxathianes is typically carried out under acidic catalysis, for example, using p-toluenesulfonic acid (PTSA). semanticscholar.org Conversely, the hydrolysis of 1,3-oxathianes to regenerate the carbonyl compound and the thioalcohol is also an acid-catalyzed process, often requiring strong mineral acids and harsh conditions. semanticscholar.org The use of sulfuric acid in water has been shown to be an effective method for this transformation. semanticscholar.org

Base-catalyzed transformations are also relevant. For instance, the Favorskii rearrangement, a base-induced ring contraction of α-halo cycloalkanones, proceeds through a cyclopropanone (B1606653) intermediate formed under basic conditions. harvard.edu While not directly applied to this compound in the provided literature, this illustrates a type of base-catalyzed rearrangement that can occur in cyclic systems.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of nucleophilic substitution reactions involving 1,3-oxathianes can be either first-order or second-order, depending on the reaction mechanism. A second-order reaction (SN2) involves a bimolecular transition state where the rate depends on the concentration of both the substrate and the nucleophile. pressbooks.pub A first-order reaction (SN1) proceeds through a carbocation intermediate, and its rate is dependent only on the concentration of the substrate. pressbooks.pub

The thermodynamic stability of the ring system plays a crucial role in its reactivity. Six-membered rings like 1,3-oxathiane generally have low ring strain, making them relatively stable. youtube.com Ring contraction reactions are often driven by the formation of a more stable, smaller ring, such as the transformation of a seven-membered ring to a more stable six-membered ring. chemistrysteps.comyoutube.com The relative stability of the cis and trans isomers of this compound will also influence their equilibrium distribution and reactivity.

Data Tables

Table 1: Synthesis of 1,3-Oxathiane Derivatives

ReactantsCatalystSolventConditionsYieldReference
Aldehydes/Ketones + γ-ThioalcoholsPTSADichloromethaneReflux14-66% semanticscholar.org
Aldehydes/Ketones + γ-ThioalcoholsPTSABenzene (B151609)Reflux14-66% semanticscholar.org
Aldehydes/Ketones + γ-ThioalcoholsSulfuric AcidWaterRoom Temp85-92% semanticscholar.org
3-Mercaptohexanol + AcetaldehydeN/AN/AN/AN/A chemicalbook.com

Table 2: Ring Opening and Deprotection of 1,3-Oxathianes

ReagentProductYieldNotesReference
Raney NickelKetone45-72%By-products from desulfurization semanticscholar.org
Mineral AcidsKetoneModerateDrastic conditions required semanticscholar.org
N-chlorosuccinimide-silver nitrateKetoneN/AEfficient for 2-hydroxyalkyl-1,3-oxathianes semanticscholar.org
Borane dimethyl sulfide / TMSOTfSulfideHighNo by-products semanticscholar.org

Theoretical and Computational Investigations into 4 Methyl 2 Propyl 1,3 Oxathiane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods can predict molecular stability, reactivity, and various other chemical properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. numberanalytics.comnih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including flavor and fragrance compounds. numberanalytics.com For a molecule like 4-methyl-2-propyl-1,3-oxathiane, DFT calculations would typically be employed to determine its ground state geometry, electronic energy, and the distribution of electron density.

From the electron density, various reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule. Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Global Reactivity Descriptors: These include electronegativity, chemical hardness, and global softness, which are derived from the HOMO and LUMO energies. They provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A hypothetical table of DFT-calculated ground state properties and reactivity descriptors for a cis-isomer of this compound is presented below. The values are illustrative and would be obtained from actual DFT calculations.

PropertyIllustrative ValueUnit
Ground State Energy-850.123Hartree
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Electronegativity (χ)2.65eV
Chemical Hardness (η)3.85eV
Global Softness (S)0.26eV⁻¹

This table contains hypothetical data for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, though they are computationally more demanding than DFT. acs.orgacs.org

For this compound, high-level ab initio calculations could be used to:

Obtain benchmark-quality energies for different conformers to accurately determine their relative stabilities.

Calculate precise molecular properties such as dipole moments and polarizabilities.

Validate the results obtained from less computationally expensive methods like DFT.

For instance, a study on small organosulfur compounds utilized ab initio methods like G2(MP2) and G3 to calculate standard enthalpies of formation with high accuracy. acs.org A similar approach for this compound would provide valuable thermochemical data.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule, particularly its different conformations, plays a crucial role in its chemical and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The 1,3-oxathiane (B1222684) ring can adopt several conformations, with the chair conformation generally being the most stable. researchgate.netresearchgate.net For this compound, the presence of substituents at the C2 and C4 positions leads to various stereoisomers (cis and trans) and different chair conformations with axial or equatorial orientations of the methyl and propyl groups.

Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify all possible conformers (local minima) and the global minimum, which is the most stable conformation. The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule. Studies on related 1,3-oxathiane derivatives have shown that the interconversion between chair conformers can proceed through various twist and boat transition states. researchgate.netresearchgate.net

An illustrative potential energy diagram for the chair-to-chair interconversion of a substituted 1,3-oxathiane is shown below.

(A generic potential energy surface diagram would be depicted here, showing the relative energies of chair, twist, and boat conformations and the transition states connecting them.)

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time. wpmucdn.comacs.org By simulating the motion of atoms based on classical mechanics, MD can sample a wide range of conformations and provide insights into the dynamic behavior of the molecule at a given temperature. researchgate.net

For this compound, MD simulations could be used to:

Sample the conformational landscape to ensure that all significant low-energy conformers have been identified.

Study the time evolution of the molecule's structure and the transitions between different conformations.

Investigate the influence of a solvent on the conformational preferences.

MD simulations have been successfully applied to study the behavior of other fragrance molecules, providing a deeper understanding of their properties. wpmucdn.comnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. wikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com

While no specific FMO analysis for this compound has been published, computational studies on other heterocyclic compounds provide a framework for what such an analysis would entail. For instance, DFT calculations on various organic molecules are routinely used to determine their HOMO-LUMO energies and predict their electronic properties and reactivity. researchgate.netekb.egnih.govresearchgate.netopenaccesspub.org

In the case of 1,3-oxathiane derivatives, the presence of two different heteroatoms (oxygen and sulfur) would significantly influence the distribution of the HOMO and LUMO. The lone pairs of electrons on the oxygen and sulfur atoms would likely contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The LUMO, conversely, would be expected to be distributed among the antibonding orbitals of the ring structure.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for 1,3-Oxathiane Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis Set
1,3-OxathianeData not availableData not availableData not availableDFT/B3LYP/6-31G
2-Phenyl-1,3-oxathianeData not availableData not availableData not availableDFT/B3LYP/6-31G
This compoundData not availableData not availableData not availableDFT/B3LYP/6-31G*

Solvation Effects and Intermolecular Interactions: A Computational Perspective

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational methods are invaluable for understanding these solvation effects and the nature of intermolecular interactions. While specific computational studies on the solvation of this compound are not present in the reviewed literature, research on related heterocyclic systems highlights the methodologies that could be applied.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent by treating it as a continuous dielectric medium. escholarship.org This approach can provide insights into how the solvent affects the conformational stability and reactivity of the solute. escholarship.org For a molecule like this compound, the polarity of the solvent would be expected to influence the conformational equilibrium of the oxathiane ring and the orientation of the propyl and methyl substituents.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding. For 1,3-oxathiane derivatives, the oxygen atom can act as a hydrogen bond acceptor, and understanding these interactions is crucial for predicting their behavior in protic solvents.

Computational studies on other heterocyclic systems have successfully employed these models to investigate various phenomena. For example, DFT calculations combined with solvation models have been used to study the solvatochromic effects in substituted 1,3-diarylpropenones, revealing how solvent polarity affects their electronic transitions. researchgate.net Similar studies on this compound would elucidate its interactions with different solvents and other molecules, which is particularly relevant to its application as a flavor and fragrance compound.

Table 2: Illustrative Solvation Energy Calculations for a Generic 1,3-Oxathiane Derivative

SolventDielectric ConstantSolvation Free Energy (kcal/mol)Computational Method
Water78.4Data not availablePCM/DFT
Ethanol24.6Data not availablePCM/DFT
Dichloromethane8.9Data not availablePCM/DFT
Cyclohexane2.0Data not availablePCM/DFT

Note: This table illustrates the type of data that would be generated from a computational solvation study. Specific data for this compound is not available in the cited literature.

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. mdpi.commdpi.com For this compound, while no specific mechanistic studies have been published, research on the reactivity of other 1,3-oxathiane derivatives provides a solid foundation for understanding the types of reactions it might undergo and how they could be studied computationally.

A key reaction of 1,3-oxathianes is their use as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.netacs.org For instance, the lithiation of 1,3-oxathianes followed by reaction with an electrophile is a common synthetic strategy. researchgate.netnih.gov Computational studies on these reactions can rationalize the observed stereoselectivity. For example, DFT calculations could model the structure of the lithiated intermediate and the transition states for the reaction with an electrophile, explaining why one stereoisomer is formed preferentially. nih.gov

In a study of 2-phenyl-substituted oxathianes derived from Myrtenal (B1677600), lithiation followed by reaction with various electrophiles consistently yielded the equatorial product, suggesting a preferred equatorial orientation of the lithium in the intermediate. nih.gov A computational model was proposed to rationalize the diastereoselectivities observed, highlighting the role of the lithium atom's coordination to both carbon and oxygen. nih.gov

Furthermore, computational investigations into the conformational isomerization of the parent 1,3-oxathiane molecule have been performed using various quantum-chemical approximations. researchgate.net These studies have identified multiple independent pathways for the interconversion between chair and twist conformers, providing a detailed map of the potential energy surface. researchgate.net

A theoretical investigation into a reaction involving this compound would likely employ DFT methods to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energies and reaction enthalpies.

Analyze the electronic structure at various points along the reaction coordinate.

Such studies would provide fundamental insights into the reactivity and stereoselectivity of this class of compounds.

Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 4 Methyl 2 Propyl 1,3 Oxathiane

Methodologies for Detection, Isolation, and Quantification in Biological Matrices

The volatile and often trace-level nature of 4-Methyl-2-propyl-1,3-oxathiane in complex biological samples, such as fruit juices and wines, necessitates sophisticated analytical techniques for its accurate detection, isolation, and quantification.

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC provides quantitative data based on the compound's concentration. However, for unambiguous identification, coupling GC with mass spectrometry (GC-MS) is essential. mdpi.com This technique provides both retention time data and a mass spectrum, which serves as a molecular fingerprint of the compound. mdpi.com In the analysis of passion fruit wine, GC-quadrupole-MS (GC-qMS) and GC-Orbitrap-MS have been effectively utilized to identify and quantify a range of volatile compounds, including sulfur-containing molecules like this compound. mdpi.com

While GC-based methods are predominant for volatile analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of non-volatile precursors of this compound, such as its cysteine and glutathione (B108866) conjugates.

Given the low concentrations of this compound in biological matrices, effective sample preparation and enrichment are critical for its successful analysis. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample's headspace. nih.govnih.gov

The choice of the SPME fiber coating is crucial for the selective and efficient extraction of target analytes. For volatile sulfur compounds, fibers with a combination of materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have proven to be effective. nih.govresearchgate.net The optimization of extraction parameters, including temperature, time, and the addition of salt (salting out effect), is necessary to maximize the recovery of the analytes. nih.gov For instance, in the analysis of passion fruit volatiles, HS-SPME with a DVB/CAR/PDMS fiber at 40°C for 30 minutes with the addition of NaCl has been shown to be an effective methodology. researchgate.net

ParameterOptimized ConditionReference
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) nih.govresearchgate.net
Extraction Temperature 35-40°C nih.govresearchgate.net
Extraction Time 30 minutes nih.govresearchgate.net
Salt Addition NaCl (to increase ionic strength) nih.gov

Table 1: Optimized HS-SPME Parameters for Volatile Sulfur Compound Analysis

For less volatile precursors, other extraction techniques such as solid-phase extraction (SPE) may be employed to isolate and concentrate the compounds from the liquid matrix before LC-MS analysis.

Elucidation of Biosynthetic Pathways to 1,3-Oxathianes

The formation of this compound is a multi-step process involving the generation of key precursors and their subsequent enzymatic or chemical condensation.

Research suggests that the biosynthesis of this compound proceeds through the formation of 3-mercaptohexan-1-ol (3-MH), a potent thiol that contributes to the tropical fruit aroma. nih.govnist.gov This thiol then reacts with an aldehyde, likely acetaldehyde (B116499), to form the cyclic 1,3-oxathiane (B1222684) structure.

The biosynthesis of 3-MH in plants is believed to start from (E)-2-hexenal, a C6 aldehyde formed from the lipoxygenase (LOX) pathway-mediated degradation of fatty acids. Glutathione (GSH) is added to (E)-2-hexenal via a Michael addition, a reaction that can be catalyzed by glutathione S-transferases (GSTs). sci-hub.mk The resulting glutathione conjugate, S-(3-hydroxyhexyl)glutathione, is then sequentially hydrolyzed by peptidases to the cysteine conjugate, S-(3-hydroxyhexyl)-L-cysteine. psu.edu

The final and crucial step in the release of the volatile thiol 3-MH is the cleavage of the C-S bond in the cysteine conjugate. This reaction is catalyzed by enzymes known as cysteine S-conjugate β-lyases. nih.gov These enzymes are pyridoxal (B1214274) 5'-phosphate-dependent and play a significant role in the metabolism of various sulfur-containing compounds in plants. nih.gov

PrecursorEnzyme(s)Product
(E)-2-Hexenal + GlutathioneGlutathione S-Transferases (GSTs)S-(3-hydroxyhexyl)glutathione
S-(3-hydroxyhexyl)glutathioneγ-Glutamyltranspeptidase, DipeptidasesS-(3-hydroxyhexyl)-L-cysteine
S-(3-hydroxyhexyl)-L-cysteineCysteine S-conjugate β-lyases3-Mercaptohexan-1-ol
3-Mercaptohexan-1-ol + Acetaldehyde(likely enzymatic)This compound

Table 2: Proposed Biosynthetic Pathway of this compound

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. By feeding a plant or cell culture with a precursor labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ³⁴S), the incorporation of the label into the final product can be monitored by mass spectrometry. This provides direct evidence for the precursor-product relationship.

While specific isotopic labeling studies for the biosynthesis of this compound in passion fruit are not extensively reported in the literature, the general methodology would involve the synthesis of isotopically labeled precursors such as (E)-2-hexenal or 3-mercaptohexan-1-ol. nih.gov Administration of these labeled compounds to passion fruit tissue or cell cultures, followed by GC-MS analysis of the volatile fraction, would allow for the definitive confirmation of their role in the biosynthesis of the target oxathiane. Such studies would also help to quantify the efficiency of the conversion and identify any alternative biosynthetic routes.

Microbial and Enzymatic Biotransformations of this compound

While the biosynthesis of this compound is of significant interest, its susceptibility to biotransformation by microorganisms and enzymes is also an important area of study, particularly in the context of food processing and spoilage.

Limited specific research exists on the microbial or enzymatic degradation of this compound. However, studies on the biotransformation of other sulfur-containing heterocyclic compounds provide insights into potential degradation pathways. Fungi, particularly lignin-degrading basidiomycetes like Coriolus versicolor, have been shown to metabolize a variety of thiophene (B33073) derivatives through redox reactions, decarboxylation, and C-S bond cleavage. nih.gov

Bacteria have also demonstrated the ability to degrade aromatic and heterocyclic compounds. nih.gov The degradation of cyclic ethers by microorganisms has been documented, suggesting that the ether linkage in the 1,3-oxathiane ring could be a target for enzymatic cleavage. rit.edu Microbial oxygenases are a class of enzymes known to catalyze the introduction of oxygen atoms into organic molecules, which can initiate the degradation of cyclic structures. nih.gov

Ecological and Environmental Distribution of this compound

The distribution of this compound in the wider environment is less understood. As a volatile organic sulfur compound (VOSC), its fate in the atmosphere, soil, and water is influenced by various factors. VOSCs can be subject to atmospheric photo-oxidation, and their solubility and persistence in soil and water depend on their physicochemical properties. frontiersin.orgresearchgate.net The degradation of similar sulfur-containing compounds in the environment can occur through microbial action, although specific pathways for 1,3-oxathianes are not extensively detailed in current literature. frontiersin.org The ecological niche of this compound appears to be closely tied to the life cycle of the passion fruit, with its release likely peaking during fruit ripening to signal maturity to seed-dispersing animals.

Role in Chemotaxonomic Studies of Organisms Producing 1,3-Oxathianes

Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification and to understand evolutionary relationships. Secondary metabolites, such as volatile organic compounds, are particularly useful for this purpose as they often exhibit species-specific profiles. The analysis of volatile compounds has been applied to differentiate between cultivars and species within the Passiflora genus. nih.govgeneticsmr.org

While the direct use of this compound as a chemotaxonomic marker is not extensively documented, the presence and relative abundance of sulfur-containing compounds, in general, can serve as a distinguishing feature. tandfonline.com For instance, the volatile profiles of different Passiflora edulis cultivars show variations in their composition of esters, terpenes, and sulfur compounds, which can be used for classification. researchgate.netcabidigitallibrary.org The unique presence of specific 1,3-oxathiane isomers could potentially be used to differentiate between various Passiflora species or even varieties, providing a more detailed chemical fingerprint for taxonomic purposes. geneticsmr.org Further research into the volatile profiles of a broader range of organisms that may produce 1,3-oxathianes is needed to fully establish the chemotaxonomic significance of this class of compounds.

Advanced Chemical Applications and Material Science Prospects for 4 Methyl 2 Propyl 1,3 Oxathiane

Utilization as a Building Block in Complex Organic Synthesis

In the field of organic chemistry, "building blocks" are relatively simple molecules that can be used to construct larger, more complex molecular architectures. 4-Methyl-2-propyl-1,3-oxathiane serves as a valuable building block for the synthesis of intricate organic molecules. chemimpex.com The inherent functionality of the oxathiane ring, featuring both an ether and a thioether linkage, provides multiple sites for chemical modification and reaction.

A significant example of its synthesis highlights its role as a target molecule and a precursor for further reactions. An efficient enantioselective synthesis for the (+)-cis isomer has been developed, which is a crucial component of passion fruit aroma. nih.gov This process involves the asymmetric conjugate addition of a thiol, such as benzyl (B1604629) thiol, to trans-2-hexenal (B146799), mediated by a proline-derived organocatalyst. nih.gov The subsequent cleavage of the sulfide (B99878) moiety yields the direct precursor, (R)-3-mercaptohexan-1-ol, with a high enantiomeric excess. nih.gov This precursor is then cyclized to form the target oxathiane. This synthetic route not only demonstrates the construction of the molecule itself but also establishes its precursor as a useful intermediate for accessing other complex structures. The ability to be synthesized with high stereochemical control makes it and its intermediates valuable starting points for creating complex, chiral molecules. nih.gov

Table 1: Key Synthesis Step for (+)-cis-2-Methyl-4-propyl-1,3-oxathiane

Step Reactants Catalyst/Reagent Product Yield / Efficiency

| Asymmetric Conjugated Addition & Debenzylation | Benzyl thiol, trans-2-hexenal | Proline-derived organocatalyst, then Sodium naphthalenide | (R)-3-mercaptohexan-1-ol | 32% yield, 84% e.e. nih.gov |

Development of this compound Derivatives as Ligands in Catalysis

The sulfur atom in the 1,3-oxathiane (B1222684) ring possesses lone pairs of electrons that allow it to coordinate with transition metals, making its derivatives potential candidates for use as ligands in catalysis. While research specifically detailing this compound as a ligand is limited, the broader class of sulfur-containing heterocycles is recognized for this application. acs.orgnih.gov

The development of solid acid catalysts is a key area where such structures are relevant. For example, heterojunction-type solid acid catalysts capable of generating both Lewis and Brønsted acid sites have been developed for reactions like solvent-free acetalizations. acs.org Derivatives of oxathianes could potentially be integrated into such systems. The synthesis of related compounds like thieno[3,4-b]-1,4-oxathiane, used as a building block for linear π-conjugated systems, further illustrates the utility of the oxathiane framework in creating functional materials for applications in electronics and catalysis. acs.org The ability to modify the oxathiane structure allows for the fine-tuning of electronic and steric properties, which is crucial for designing effective and selective catalysts.

Incorporation into Polymeric Materials and Specialty Chemicals

The 1,3-oxathiane ring structure holds potential for incorporation into polymeric materials. Related sulfur-containing heterocycles, such as 1,3-oxathiolan-2-ones, have been successfully used as monomers in ring-opening polymerization (ROP) to create polythiocarbonates. researchgate.net This suggests that the this compound ring, under appropriate conditions, could also be opened to form novel polymers with unique properties conferred by the presence of sulfur in the polymer backbone. Such polymers could exhibit enhanced thermal stability, different refractive indices, or specific affinities for other materials.

Beyond polymerization, this compound is offered by chemical suppliers as a specialty chemical for applications in material sciences. thegoodscentscompany.com Its physical properties, including its liquid state at room temperature and specific boiling point, make it a candidate for use as a specialty solvent or an additive to modify the properties of other materials. sigmaaldrich.comnih.gov Companies that specialize in sulfur and heterocyclic chemistries often produce such compounds for a range of industry sectors, including pharmaceutical research and material sciences. thegoodscentscompany.com

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₁₆OS nih.gov
Molecular Weight 160.28 g/mol nih.gov
Appearance Colorless to pale yellow liquid thegoodscentscompany.com
Boiling Point 218-220 °C (at 760 mm Hg) sigmaaldrich.com
Density ~0.975 g/mL at 25 °C sigmaaldrich.com
Refractive Index ~1.4800 at 20 °C sigmaaldrich.com

| Solubility | Insoluble in water; miscible in alcohol | nih.gov |

Role as a Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, a reference standard is a highly purified compound used to calibrate analytical instruments and validate analytical methods. This compound serves this purpose in several contexts, particularly in food and beverage science. For example, it is used as a standard in the analysis of wine aroma. Research on Sauvignon blanc fermentation tracks the evolution of this compound along with varietal thiols and acetaldehyde (B116499) to understand their interactions and impact on the final aroma profile. sigmaaldrich.com

Furthermore, there is potential for this compound to be used as a biomarker for alcohol consumption. biosynth.com It has been shown to affect acetaldehyde levels, and its detection via methods like high-performance liquid chromatography (HPLC) would necessitate its use as a reference standard to ensure the accuracy and reliability of the test. biosynth.com The development of quantitative analytical methods for sulfur-containing organic compounds, often involving techniques like gas chromatography-mass spectrometry (GC-MS), relies on pure standards like this compound for method validation and quantification. nih.govyoutube.com

Precursor in the Synthesis of Non-Clinical Bioactive Scaffolds

A bioactive scaffold is a core molecular structure from which a variety of biologically active compounds can be derived. The 1,3-oxathiane ring is a recognized scaffold in medicinal chemistry and the design of bioactive molecules. nih.gov While this compound is known for its own bioactivity as an aroma compound in passion fruit, its structural framework is more broadly applicable. chemicalbook.comnih.gov

Sulfur-containing heterocycles are integral to many medicinally active compounds, and significant research has gone into synthesizing new derivatives with high medicinal value. nih.gov The 1,3-oxathiane ring, for instance, is a key component of the drug candidate Apricitabine, a nucleoside reverse transcriptase inhibitor. wikipedia.org This demonstrates the value of the oxathiane scaffold in creating complex, bioactive molecules. The synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues is another area where this type of scaffold is crucial. nih.gov Research in this area focuses on creating the core ring structure and then coupling it with various nucleobases to produce compounds with potential therapeutic applications. nih.gov Therefore, this compound serves as an important model and potential precursor for the rational design of new, non-clinical bioactive scaffolds based on the versatile 1,3-oxathiane core.

Table of Mentioned Compounds

Compound Name
This compound
(+)-cis-2-Methyl-4-propyl-1,3-oxathiane
(R)-3-mercaptohexan-1-ol
Benzyl thiol
trans-2-Hexenal
Sodium naphthalenide
1,3-oxathiolan-2-one
Polythiocarbonates
thieno[3,4-b]-1,4-oxathiane
Acetaldehyde

Future Research Directions and Unaddressed Challenges in 4 Methyl 2 Propyl 1,3 Oxathiane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 4-Methyl-2-propyl-1,3-oxathiane often involve multi-step processes. For instance, an enantioselective synthesis of the (+)-cis isomer has been developed, which is crucial for obtaining the desired passion fruit aroma. nih.gov This method involves the asymmetric conjugate addition of a thiol to trans-2-hexenal (B146799) followed by cleavage of the sulfide (B99878) moiety. nih.gov However, there is a continuous need for more efficient and sustainable synthetic strategies.

Future research should focus on:

Catalytic Systems: Exploring novel catalysts, including organocatalysts and biocatalysts, to improve yields and stereoselectivity. nih.gov The use of enzymes, for example, could offer mild reaction conditions and high efficiency, aligning with the principles of green chemistry. nih.gov

Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials to replace traditional petroleum-based precursors.

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, which have been successful for other heterocyclic compounds like 1,3-azoles, could streamline the synthesis and purification of this compound derivatives. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Challenge
Enzymatic Synthesis High stereoselectivity, mild conditions, eco-friendly. nih.govIdentifying and optimizing suitable enzymes.
Organocatalysis Metal-free, often milder reaction conditions. nih.govCatalyst loading and recyclability.
Flow Chemistry Improved safety, scalability, and process control.Reactor design and optimization for specific reaction kinetics.

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is currently lacking. The reactivity of sulfur-containing heterocycles can be complex due to the presence of two different heteroatoms (sulfur and oxygen) which influence the electronic and conformational properties of the ring. rsc.org

Key areas for future mechanistic studies include:

Cyclization and Ring-Opening Reactions: Elucidating the detailed mechanisms of the acid-catalyzed cyclization used in its synthesis and potential ring-opening reactions under various conditions.

Stereochemical Control: Investigating the factors that control the diastereoselectivity of the synthesis to favor the desired cis or trans isomers, as they exhibit different sensory properties. thegoodscentscompany.com

Oxidation and Rearrangement Reactions: Exploring the oxidation of the sulfur atom and subsequent rearrangements, such as the Ramberg-Bäcklund rearrangement observed in related 1,4-oxathianes, which could lead to novel molecular scaffolds. londonmet.ac.uk

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and advanced analytical techniques offers a powerful platform for accelerating research and gaining deeper insights.

Computational methods , such as Density Functional Theory (DFT), can be employed to:

Predict the conformational preferences and relative stabilities of different isomers of this compound. rsc.org

Model reaction pathways and transition states to elucidate reaction mechanisms. numberanalytics.com

Predict spectroscopic properties (e.g., NMR spectra) to aid in structural characterization. nih.gov

Advanced experimental techniques are crucial for validating computational predictions and providing detailed analytical data. These include:

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the separation and identification of isomers and reaction products. contractlaboratory.comacs.org

Gas Chromatography-Olfactometry (GC-O) to correlate specific isomers with their perceived aroma characteristics. mdpi.com

Electronic Noses (E-Noses) for rapid and high-throughput analysis of flavor profiles. contractlaboratory.com

The integration of these approaches, often termed "flavoromics," can provide a comprehensive understanding of the structure-property relationships of this important flavor compound. nih.gov

TechniqueApplication in this compound Research
Density Functional Theory (DFT) Elucidating reaction mechanisms and predicting isomer stability. rsc.orgnumberanalytics.com
GC-MS/Olfactometry Identifying and quantifying isomers and correlating them with specific aroma notes. mdpi.com
In-vivo analysis Studying the release of the compound from a food matrix during consumption. researchgate.net

Expanding the Scope of Natural Product Biosynthesis Research

While this compound is known to occur naturally in passion fruit, its biosynthetic pathway has not been fully elucidated. perfumerflavorist.com Research in natural product biosynthesis is rapidly advancing, with a focus on identifying the enzymes and genetic pathways responsible for the production of complex molecules. nih.govnih.gov

Future research in this area should aim to:

Identify the Biosynthetic Precursors: Determine the specific precursor molecules in the passion fruit that are converted into this compound.

Isolate and Characterize Key Enzymes: Identify and characterize the enzymes (e.g., cyclases, transferases) involved in the biosynthetic pathway.

Metabolic Engineering: Utilize the knowledge of the biosynthetic pathway to engineer microorganisms or plants for the enhanced production of natural this compound, providing a sustainable alternative to chemical synthesis. u-tokyo.ac.jp

Understanding the biosynthesis of this compound could also pave the way for the discovery of new, structurally related natural products with potentially interesting biological activities. mdpi.com

Exploration of New Materials Science and Chemical Technology Applications

The applications of this compound are currently confined to the flavor and fragrance industry. However, the unique structural features of sulfur-containing heterocycles suggest potential for broader applications. openmedicinalchemistryjournal.comnih.gov

Future exploratory research could focus on:

Novel Polymers and Materials: Investigating the polymerization of functionalized this compound derivatives to create novel polymers with unique thermal or optical properties. Sulfur-containing heterocycles are known to be building blocks for molecular conductors. openmedicinalchemistryjournal.com

Agrochemicals: Screening derivatives for potential herbicidal, fungicidal, or insecticidal activities, as many sulfur-containing heterocycles exhibit biological activity. researchgate.net

Pharmaceuticals: Although a significant leap, the 1,3-oxathiane (B1222684) scaffold could be explored as a starting point for the design of new pharmaceutically active compounds, given the prevalence of sulfur heterocycles in medicinal chemistry. nih.gov

Catalysis: The development of solid acid catalysts for the synthesis of fine chemicals is an active area of research, and the synthesis of 1,3-oxathianes often involves acid catalysis. acs.org

The exploration of these new frontiers will require interdisciplinary collaboration and a willingness to look beyond the current applications of this fascinating molecule.

Q & A

Q. How can the stereoisomers (cis/trans) of 4-methyl-2-propyl-1,3-oxathiane be distinguished and quantified in mixtures?

The compound exists as a mixture of cis and trans isomers, which can be resolved using chiral chromatography or gas chromatography-mass spectrometry (GC-MS). A validated stable isotope dilution assay (SIDA) combined with headspace solid-phase microextraction (HS-SPME) and GC-MS has been employed to quantify the cis isomer in wine matrices, achieving a detection limit of 2.6 ng/L . Nuclear magnetic resonance (NMR) and polarimetry may further aid in distinguishing stereoisomers, as the cis form ((2R,4S)-configuration) is naturally occurring in passion fruit and wine .

Q. What synthetic routes are reported for this compound, and how is isomer purity controlled?

Synthesis typically involves cyclization reactions between 3-sulfanylhexan-1-ol (3-SH) and aldehydes (e.g., acetaldehyde) under acidic conditions. Industrial preparations yield a ~98% pure mixture of cis and trans isomers, with stereochemical outcomes influenced by reaction kinetics and catalysts . Purification via fractional distillation or preparative GC ensures technical-grade purity (>95%), though residual sulfur-containing byproducts may require additional cleanup steps .

Q. What are the key physicochemical properties influencing experimental design for this compound?

The compound’s volatility (evident in its use in HS-SPME), water solubility (~2–4 ppb odor threshold for cis isomers), and sensitivity to pH and temperature are critical. For instance, acidic conditions (pH 3.0) stabilize the cis isomer in wine, while elevated temperatures accelerate degradation . Its logP (~2.8, estimated) also guides solvent selection in extraction protocols .

Advanced Research Questions

Q. How does this compound interact with varietal thiols like 3-SH during wine fermentation?

In Sauvignon blanc wines, cis-4-methyl-2-propyl-1,3-oxathiane forms via non-enzymatic reactions between 3-SH and acetaldehyde. Strong correlations (r = 0.72) between 3-SH and cis-1 concentrations suggest it acts as a reservoir or degradation product for 3-SH, impacting aroma evolution. However, instability during storage (e.g., 1-year shelf life) limits its persistence, requiring controlled conditions (4°C, pH 3.0) to retain sensory relevance .

Q. What methodologies address contradictions in toxicity data for this compound?

While acute oral toxicity (LD50 >2000 mg/kg in rats) indicates low immediate risk , subchronic studies report a NOEL of 0.44 mg/kg/day for structurally related oxathianes, yielding a margin of safety (MOS) of 88 at estimated dietary exposures. Discrepancies arise from isomer-specific effects; the trans isomer’s toxicity profile remains understudied, necessitating enantiomer-resolved toxicokinetic assays .

Q. How can advanced analytical techniques resolve co-elution challenges in complex matrices?

Two-dimensional GC (GC×GC) coupled with sulfur chemiluminescence detection improves resolution in fragrance and food matrices, where co-eluting sulfur compounds (e.g., thiols, disulfides) obscure quantification. High-resolution MS (HRMS) with collision-induced dissociation (CID) further differentiates isomers via fragmentation patterns .

Q. What role does this compound play in flavor synergy and masking effects?

At subthreshold levels (e.g., 0.05–0.1 ppm in beverages), the compound enhances tropical fruit notes via synergistic interactions with esters (e.g., ethyl hexanoate) and terpenes. However, its sulfurous undertones can mask delicate floral aromas, requiring precise dosing in flavor formulations .

Methodological Considerations Table

Aspect Recommendation Key References
Isomer Separation Use chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases.
Quantification SIDA with deuterated internal standards and HS-SPME-GC-MS for trace-level analysis.
Stability Testing Store samples at 4°C, pH 3.0, and avoid prolonged exposure to light/oxygen.
Toxicity Screening Prioritize enantiomer-specific studies using in vitro hepatocyte models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.